1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid
Overview
Description
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C23H28N2O3 . It has a molecular weight of 380.5 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid . The InChI string representation is InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28) . The Canonical SMILES representation is CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 380.5 g/mol . It has a XLogP3 value of 1.2 , indicating its lipophilicity. It has one hydrogen bond donor and four hydrogen bond acceptors . It has seven rotatable bonds . The exact mass and monoisotopic mass are both 380.20999276 g/mol . The topological polar surface area is 60.8 Ų . It has 28 heavy atoms . The complexity of the molecule is 516 .Scientific Research Applications
Synthesis of Piperidine Derivatives : A study by Vervisch et al. (2010) focused on synthesizing piperidine derivatives from aziridines, which can be transformed into various compounds including amino acids and amino alcohols. This research is relevant for understanding the synthesis process of similar compounds like 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid (Vervisch et al., 2010).
Antitussive Properties : Piperidine derivatives, including those similar to the specified compound, have been identified as possessing useful antitussive (cough suppressant) actions, as noted in a study by Haus (1998). This indicates potential therapeutic applications in treating coughs in mammals (Haus, 1998).
Potent Analgesics : Van Daele et al. (1976) reported the synthesis of various 4-arylamino-4-piperdinecarboxylic acids, leading to the creation of extremely potent analgesics. This research shows the compound's relevance in the development of pain relief medications (Van Daele et al., 1976).
Cancer Treatment : The compound's structural variants have been explored for their potential in treating cancer, as indicated in a study on Aurora kinase inhibitors by ヘンリー,ジェームズ (2006). This suggests the compound's role in developing oncological therapies (ヘンリー,ジェームズ, 2006).
Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as promising anticancer agents. This underscores the potential for compounds like 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid in cancer treatment research (Rehman et al., 2018).
Crystal and Molecular Structures : Studies like those by Delgado et al. (2001) and Szafran et al. (2007, 2009) have explored the crystal and molecular structures of similar piperidine compounds, which is crucial for understanding their chemical properties and potential applications (Delgado et al., 2001), (Szafran et al., 2007), (Szafran et al., 2009).
properties
IUPAC Name |
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCWIVZSDHKRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462503 | |
Record name | AGN-PC-006UZM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid | |
CAS RN |
186022-53-7 | |
Record name | AGN-PC-006UZM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.